N-[(1,3-Benzoselenazol-2-yl)sulfanyl]ethanamine
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Overview
Description
N-[(1,3-Benzoselenazol-2-yl)sulfanyl]ethanamine is a chemical compound known for its unique structure and properties It contains a benzoselenazole ring, which is a heterocyclic compound incorporating selenium, and an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-Benzoselenazol-2-yl)sulfanyl]ethanamine typically involves the reaction of 2-mercaptobenzoselenazole with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and requires careful monitoring of temperature and pH levels.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-Benzoselenazol-2-yl)sulfanyl]ethanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
N-[(1,3-Benzoselenazol-2-yl)sulfanyl]ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(1,3-Benzoselenazol-2-yl)sulfanyl]ethanamine involves its interaction with molecular targets such as enzymes and cellular receptors. The benzoselenazole ring can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the compound’s antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
N-[(1,3-Benzothiazol-2-yl)sulfanyl]ethanamine: Contains a sulfur atom instead of selenium.
N-[(1,3-Benzoxazol-2-yl)sulfanyl]ethanamine: Contains an oxygen atom instead of selenium.
N-[(1,3-Benzimidazol-2-yl)sulfanyl]ethanamine: Contains a nitrogen atom instead of selenium.
Uniqueness
N-[(1,3-Benzoselenazol-2-yl)sulfanyl]ethanamine is unique due to the presence of selenium in its structure. Selenium imparts distinct chemical and biological properties, such as enhanced antioxidant activity and potential therapeutic benefits, which are not observed in its sulfur, oxygen, or nitrogen analogs.
Properties
CAS No. |
143392-59-0 |
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Molecular Formula |
C9H10N2SSe |
Molecular Weight |
257.23 g/mol |
IUPAC Name |
N-(1,3-benzoselenazol-2-ylsulfanyl)ethanamine |
InChI |
InChI=1S/C9H10N2SSe/c1-2-10-12-9-11-7-5-3-4-6-8(7)13-9/h3-6,10H,2H2,1H3 |
InChI Key |
HBZOPFUFFDHMBT-UHFFFAOYSA-N |
Canonical SMILES |
CCNSC1=NC2=CC=CC=C2[Se]1 |
Origin of Product |
United States |
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